molecular formula C16H14O2 B13974745 2'-Cyclopropylbiphenyl-4-carboxylic acid

2'-Cyclopropylbiphenyl-4-carboxylic acid

Cat. No.: B13974745
M. Wt: 238.28 g/mol
InChI Key: QNJOPLOFSISONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Cyclopropyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by a biphenyl structure with a cyclopropyl group attached to one of the phenyl rings and a carboxylic acid group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the Suzuki-Miyaura coupling reaction, where a cyclopropylboronic acid is reacted with a halogenated biphenyl derivative in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2’-Cyclopropyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2’-Cyclopropyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’-cyclopropyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

    Biphenyl-4-carboxylic acid: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

    Cyclopropylbenzene: Contains a cyclopropyl group but lacks the biphenyl structure and carboxylic acid group.

    Phenylacetic acid: Similar in having a carboxylic acid group but differs in the overall structure.

Uniqueness: 2’-Cyclopropyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of the cyclopropyl group and biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4-(2-cyclopropylphenyl)benzoic acid

InChI

InChI=1S/C16H14O2/c17-16(18)13-9-7-12(8-10-13)15-4-2-1-3-14(15)11-5-6-11/h1-4,7-11H,5-6H2,(H,17,18)

InChI Key

QNJOPLOFSISONO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.